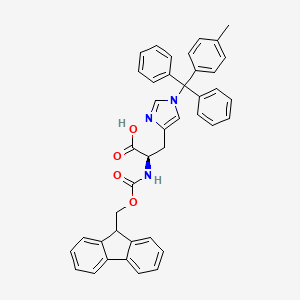

Fmoc-D-His(Mtt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCIIYDYLYWEU-KXQOOQHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679795 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200926-19-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-His(Mtt)-OH: Properties, Applications, and Advanced Protocols

This guide provides a comprehensive technical overview of N-α-Fmoc-N-im-(4-methyltrityl)-D-histidine, commonly referred to as Fmoc-D-His(Mtt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, strategic applications, and field-proven protocols for the effective utilization of this critical reagent in solid-phase peptide synthesis (SPPS).

Introduction: The Strategic Importance of Mtt-Protected Histidine

In the intricate landscape of peptide synthesis, the unique properties of the histidine residue present both opportunities and challenges. Its imidazole side chain can act as a general base, participate in catalytic triads, and coordinate with metal ions, making it a frequent constituent of bioactive peptides. However, this reactivity also makes it prone to side reactions and, most critically, racemization during synthesis. The choice of a suitable protecting group for the imidazole nitrogen is therefore a paramount decision in the design of a successful synthesis strategy.

This compound emerges as a key building block, particularly when an orthogonal protection strategy is required. The 4-methyltrityl (Mtt) group offers a finely tuned acid lability, allowing for its selective removal under very mild acidic conditions that leave other acid-labile groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact.[1] This orthogonality is indispensable for the synthesis of complex peptides, including those requiring on-resin side-chain modification, cyclization, or branching.[2][3] This guide will explore the properties that make this compound a superior choice for such advanced applications and provide detailed methodologies for its use.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. The following table summarizes its key characteristics.

| Property | Value |

| Chemical Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-{1-[(4-methylphenyl)(diphenyl)methyl]-1H-imidazol-4-yl}propanoic acid |

| Synonyms | Fmoc-N-im-methyltrityl-D-histidine, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-p-methyltrityl-D-histidine |

| CAS Number | 200926-19-8 |

| Molecular Formula | C₄₁H₃₅N₃O₄ |

| Molecular Weight | 633.73 g/mol |

| Appearance | White to off-white or beige powder |

| Storage Temperature | -15°C is recommended for long-term storage.[4] |

The Mtt Group: A Cornerstone of Orthogonal Peptide Synthesis

The strategic advantage of the Mtt group lies in its hierarchical acid lability compared to other common protecting groups used in Fmoc-based SPPS. This allows for a multi-step, on-resin synthesis strategy where different parts of a peptide can be selectively deprotected and modified.

The general order of acid lability for trityl-based and other common acid-labile protecting groups is:

Mmt (4-methoxytrityl) > Mtt (4-methyltrityl) > Trt (trityl) > Boc (tert-butyloxycarbonyl) / tBu (tert-butyl)

This hierarchy is visually represented in the diagram below.

Caption: Relative acid lability of common protecting groups in SPPS.

This selective lability allows for the on-resin modification of the histidine side chain after its incorporation into the peptide backbone, opening avenues for the synthesis of complex peptide architectures.

Experimental Protocols

The successful application of this compound hinges on the meticulous execution of coupling and deprotection protocols. The following sections provide detailed, step-by-step methodologies.

Coupling of this compound in SPPS

The incorporation of any histidine derivative carries an inherent risk of racemization due to the imidazole side chain's ability to act as an intramolecular base.[1][4] Careful selection of coupling reagents and reaction conditions is crucial to mitigate this risk.

Recommended Coupling Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[1]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 1 x 3 minutes and 1 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents), and a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[1]

-

Crucial Insight: To minimize racemization, avoid prolonged pre-activation times.[1] Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Upon completion, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

The following diagram illustrates the coupling workflow.

Caption: Workflow for the coupling of this compound in SPPS.

Selective Deprotection of the Mtt Group

The key advantage of this compound is the ability to selectively remove the Mtt group on-resin. This is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Standard Mtt Deprotection Protocol:

-

Resin Preparation: Swell the Mtt-protected peptide-resin in DCM for 20-30 minutes.

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% (v/v) TFA and 2-5% (v/v) of a scavenger, such as triisopropylsilane (TIS), in DCM.

-

Expert Insight: The scavenger is critical to quench the highly stable Mtt carbocation that is liberated during cleavage, preventing its reattachment to the peptide or reaction with sensitive residues like tryptophan and methionine.[5] The release of the Mtt cation often produces a characteristic yellow-orange color, which can be used for visual monitoring.

-

-

Deprotection Reaction:

-

Drain the DCM from the swollen resin and add the deprotection cocktail (approximately 10 mL per gram of resin).

-

Gently agitate the resin suspension at room temperature for 30 minutes.[5] The reaction can be repeated with fresh deprotection solution to ensure complete removal.

-

-

Monitoring and Neutralization:

-

To monitor the reaction, a few beads can be removed and treated with a drop of concentrated TFA; an immediate orange color indicates incomplete deprotection.[5]

-

After complete deprotection, filter the resin and wash it thoroughly with DCM, followed by methanol, and then DCM again.[5]

-

Neutralize the resin by washing with a solution of 1% DIPEA in DMF.[5]

-

-

Final Washes: Wash the resin with DMF to prepare it for the subsequent on-resin modification step.[5]

The workflow for selective Mtt deprotection is depicted below.

Caption: Workflow for the selective on-resin deprotection of the Mtt group.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves. When handling the solid powder, a dust mask or respirator is recommended to avoid inhalation.[6][7]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -15°C to -20°C is recommended.[4]

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

This compound is a powerful and versatile reagent for advanced solid-phase peptide synthesis. Its defining feature, the orthogonally removable Mtt protecting group, provides researchers with the flexibility to perform on-resin modifications that are crucial for the synthesis of complex peptides and peptidomimetics. While the inherent risk of racemization with histidine derivatives necessitates careful control of coupling conditions, the strategic advantages offered by the Mtt group make this compound an indispensable tool for innovative peptide design and drug development. By adhering to the robust protocols outlined in this guide, researchers can confidently leverage the unique properties of this building block to achieve their synthetic goals.

References

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 200926-19-8,this compound. Retrieved from [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

MDPI. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-D-His(Boc)-OH. PubChem Compound Summary for CID 56777028. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research. Retrieved from [Link]

-

ResearchGate. (n.d.). The deprotection of Lys(Mtt) revisited. Retrieved from [Link]

-

ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]

-

ResearchGate. (n.d.). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]

-

RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

AAPPTEC Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Fmoc-D-His(Mtt)-OH: Structure, Properties, and Strategic Applications in Peptide Synthesis

Abstract

For researchers, scientists, and drug development professionals engaged in the intricate field of solid-phase peptide synthesis (SPPS), the strategic selection of amino acid protecting groups is a cornerstone of success. The unique imidazole side chain of histidine presents a significant synthetic challenge, necessitating robust protection to prevent side reactions and mitigate racemization. This guide provides a comprehensive technical overview of N-α-Fmoc-N-im-(4-methyltrityl)-D-histidine (Fmoc-D-His(Mtt)-OH), a key building block for advanced peptide synthesis. We will explore its chemical structure and properties, delve into the mechanistic principles of its use, and provide field-proven protocols for its application, with a focus on leveraging its unique acid lability for complex peptide modifications.

Core Chemical Identity of this compound

This compound is a derivative of the amino acid D-histidine, engineered for use in Fmoc-based solid-phase peptide synthesis. It features two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the highly acid-labile 4-methyltrityl (Mtt) group on the imidazole side chain.

Chemical Structure and Formula

The structural arrangement of these groups confers the specific reactivity and stability required for its role in SPPS.

Caption: Orthogonal protection strategy using this compound in SPPS.

Strategic Applications and Comparative Advantage

The decision to use this compound over other protected histidine derivatives, such as Fmoc-D-His(Trt)-OH or Fmoc-D-His(Boc)-OH, is driven entirely by the synthetic strategy. [1]

| Protecting Group | Abbreviation | Typical Cleavage Condition | Key Application |

|---|---|---|---|

| 4-Methyltrityl | Mtt | 1-2% TFA in DCM | Selective on-resin side-chain modification (cyclization, branching, labeling) |

| Trityl | Trt | 90-95% TFA in H₂O | Standard peptide synthesis with final global deprotection |

| tert-Butyloxycarbonyl | Boc | 90-95% TFA in H₂O | Standard peptide synthesis; can help reduce racemization |

Data compiled from sources.[1][2][3]

The primary advantage of the Mtt group is its significantly higher acid lability compared to the Trt group. [1][4]This allows for its removal while the peptide remains anchored to the resin and other protecting groups (like tBu on Asp, Glu, Tyr) remain intact. [5]This opens the door for:

-

On-Resin Cyclization: Forming lactam bridges between the histidine side chain and a free carboxyl group.

-

Synthesis of Branched Peptides: Using the deprotected side-chain amine as an anchor point to grow a second peptide chain. [6]* Attachment of Reporter Molecules: Conjugating fluorescent dyes, biotin, or other molecules to a specific site on the peptide. [6]

Field-Proven Experimental Protocols

The following protocols provide a framework for the effective use of this compound. All operations should be performed in a properly ventilated fume hood.

Protocol 1: Coupling of this compound to a Solid-Phase Resin

This protocol describes the incorporation of the amino acid into the growing peptide chain.

-

Resin Preparation: Swell the N-terminally deprotected peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

-

Activation Solution: In a separate vessel, dissolve this compound (2-4 eq.), a coupling reagent such as HBTU (2-4 eq.), and HOBt (2-4 eq.) in DMF.

-

Activation: Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) (4-8 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes. Causality Note: Pre-activation generates the highly reactive HOBt-ester. However, prolonged pre-activation of histidine derivatives can increase the risk of racemization; this step should be kept brief. [1]4. Coupling: Add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Selective On-Resin Cleavage of the Mtt Group

This is the key protocol that leverages the unique properties of the Mtt group.

-

Resin Preparation: Swell the Mtt-protected peptidyl-resin in DCM for 30 minutes. Drain the solvent.

-

Cleavage Cocktail Preparation: Prepare a fresh solution of 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in DCM. [7]Causality Note: TIS is a critical scavenger. The Mtt group is cleaved as a stable Mtt cation, which can re-attach to other nucleophilic residues (like Trp) or interfere with the reaction. TIS quenches this cation, preventing side reactions.

-

Deprotection: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). [8]Agitate the suspension gently at room temperature. The solution will typically turn yellow/orange as the Mtt cation is released.

-

Reaction Time: The cleavage is typically complete within 30-60 minutes. Perform repeated treatments (e.g., 2 x 30 min) for more efficient removal. [8]5. Monitoring: To confirm completion, take a few resin beads, wash them with DCM, and add a drop of concentrated TFA. The absence of an immediate orange color indicates the complete removal of the Mtt group.

-

Neutralization and Washing: Drain the cleavage solution. Wash the resin thoroughly with DCM (3x), 10% DIEA in DMF (2x, to neutralize any residual acid), DMF (3x), and finally DCM (3x). The resin is now ready for the subsequent side-chain modification step. [8]

Potential Challenges and Mitigation Strategies

-

Racemization: Histidine is notoriously prone to racemization during base-mediated coupling activation. [1] * Mitigation: Minimize pre-activation time. Use of additives like HOBt or Oxyma can help suppress this side reaction. For particularly sensitive sequences, alternative coupling reagents may be considered.

-

Premature Cleavage: The high acid lability of the Mtt group means that other, more robust acid-labile groups (like tBu) or the resin linker itself could be partially cleaved if conditions are not carefully controlled.

-

Mitigation: Use the lowest effective concentration of TFA (start with 1%). Avoid prolonged exposure. Some studies suggest that the addition of 1% methanol (MeOH) to the cleavage cocktail can help prevent the premature cleavage of tBu groups and the peptide from the resin. [9]

-

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides. Its defining feature—the highly acid-labile Mtt protecting group—provides the orthogonal handle necessary for selective, on-resin modifications. While requiring careful control of reaction conditions to mitigate challenges like racemization and premature deprotection, its strategic application enables the construction of sophisticated peptide architectures, including cyclic and branched structures, that are central to modern drug discovery and biomedical research. The protocols and principles outlined in this guide offer a robust foundation for scientists to successfully integrate this versatile building block into their synthetic workflows.

References

-

Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488–496. [Link]

- Various Authors. (n.d.). Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh. (Note: This appears to be a compilation or pre-print, specific source URL is not stable).

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc-D-His(Boc)-OH | C26H27N3O6 | CID 56777028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. 5z.com [5z.com]

A Technical Guide to the Synthesis and Purification of Fmoc-D-His(Mtt)-OH: A Cornerstone for Advanced Peptide Synthesis

Introduction: The Strategic Imperative for Orthogonally Protected Histidine

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing histidine presents a formidable challenge. The inherent nucleophilicity and basicity of the imidazole side chain can precipitate a cascade of undesirable side reactions, most notably racemization, which can irrevocably compromise the biological activity of the final peptide therapeutic.[1] Consequently, the strategic selection and implementation of protecting groups for the histidine side chain are paramount to the successful solid-phase peptide synthesis (SPPS) of complex, high-purity peptides.

This in-depth technical guide provides a comprehensive exploration of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-N-τ-(4-methyltrityl)-D-Histidine (Fmoc-D-His(Mtt)-OH), a critical building block in modern peptide chemistry. The 4-methyltrityl (Mtt) group, in concert with the base-labile Fmoc group, offers a robust orthogonal protection strategy.[2] This orthogonality is the cornerstone of advanced peptide synthesis, enabling selective deprotection of the Mtt group under mild acidic conditions. This allows for on-resin, side-chain modifications such as cyclization, branching, or the attachment of payloads, while the peptide remains anchored to the solid support and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.[2][3]

This guide will elucidate the mechanistic rationale behind the synthetic strategy, provide detailed, field-proven protocols for its synthesis and purification, and present the necessary analytical benchmarks for the validation of the final product.

The Synthetic Strategy: A Two-Act Play of Protection

The synthesis of this compound is elegantly executed in a two-step process. The first act involves the selective protection of the imidazole side chain of D-Histidine with the Mtt group. This is followed by the second act: the protection of the α-amino group with the Fmoc moiety. This sequential approach prevents undesirable side reactions and ensures a high-purity final product.

Act I: Side-Chain Protection - The Introduction of the Mtt Group

The regioselective introduction of the bulky Mtt group onto the imidazole nitrogen is the critical first step. A notable and innovative approach employs dichlorodimethylsilane (DMDCS) as a bifunctional reagent to transiently protect and activate the D-Histidine molecule.[4]

The Causality Behind the Choice of DMDCS:

Dichlorodimethylsilane serves a dual purpose. The silicon atom, with its vacant d-orbitals, can coordinate with both the α-amino group and the imidazole nitrogen of histidine. This transient silylation effectively shields these nucleophilic sites, preventing side reactions and directing the subsequent alkylation by 4-methyltrityl chloride (Mtt-Cl) to the desired imidazole nitrogen.[5][6][7] This approach enhances the regioselectivity of the Mtt protection.

Following the introduction of the Mtt group, the transient silyl groups are readily hydrolyzed during the work-up.

Experimental Protocol: Synthesis of H-D-His(Mtt)-OH

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| D-Histidine | 155.15 | 11.64 g | 75 mmol |

| Dichlorodimethylsilane (DMDCS) | 129.06 | 13 mL | 101 mmol |

| Anhydrous Dichloromethane (DCM) | - | 200 mL | - |

| Triethylamine (TEA) | 101.19 | 38 mL | - |

| 4-Methyltrityl chloride (Mtt-Cl) | 292.81 | 14.64 g | 50 mmol |

Procedure:

-

To a 500 mL three-neck round-bottom flask, equipped with a reflux condenser and under a nitrogen atmosphere, add 200 mL of anhydrous dichloromethane.

-

Add 11.64 g (75 mmol) of D-Histidine to the solvent.

-

While stirring, add 13 mL (101 mmol) of dichlorodimethylsilane.

-

Heat the reaction mixture to approximately 40°C and maintain for 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:acetic acid (90:8:2, v/v/v).

-

After completion, cool the reaction mixture to 0°C in an ice bath.

-

Slowly add 38 mL of triethylamine to adjust the pH to approximately 7-8.

-

Once the pH is adjusted, add 14.64 g (50 mmol) of 4-methyltrityl chloride in one portion.

-

Remove the ice bath and allow the reaction to stir overnight at room temperature.

-

Upon completion, induce crystallization by adding a 100 mL mixture of diethyl ether and water (2:3, v/v).

-

Collect the resulting solid by suction filtration, wash successively with water and diethyl ether, and dry under vacuum to yield H-D-His(Mtt)-OH as a white crystalline product.[4]

Act II: α-Amino Protection - The Introduction of the Fmoc Group

With the imidazole side chain securely protected, the final step is the introduction of the Fmoc group onto the α-amino functionality. This is typically achieved using an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][8][9][10]

The Mechanism of Fmoc Protection:

The reaction proceeds via a nucleophilic attack of the deprotonated α-amino group of H-D-His(Mtt)-OH on the electrophilic carbonyl carbon of Fmoc-OSu. The succinimide moiety is an excellent leaving group, facilitating the formation of the stable Fmoc-carbamate. The use of a mild base, such as sodium carbonate, is crucial to deprotonate the amino group, thereby activating it for the nucleophilic attack.[2][9]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| H-D-His(Mtt)-OH | 397.48 | 5.6 g | 14 mmol |

| 5% Sodium Carbonate Solution | - | 50 mL | - |

| Fmoc-OSu | 337.32 | 6.4 g | 19 mmol |

| Dioxane | - | 50 mL | - |

Procedure:

-

Dissolve 5.6 g (14 mmol) of the H-D-His(Mtt)-OH intermediate in 50 mL of a 5% aqueous sodium carbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 6.4 g (19 mmol) of Fmoc-OSu in 50 mL of dioxane.

-

Under vigorous stirring, slowly add the Fmoc-OSu solution dropwise to the cooled H-D-His(Mtt)-OH solution.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

After the reaction is complete, acidify the aqueous phase with a citric acid solution.

-

Extract the product three times with ethyl acetate.

-

Combine the organic phases and wash successively with a sodium bicarbonate solution, a citric acid solution, and finally with saturated saline.

-

Dry the organic phase over anhydrous sodium sulfate overnight.

-

Concentrate the solution under reduced pressure to obtain the crude this compound as a yellow solid.[4]

Purification: The Path to Analytical Grade Purity

The crude product from the synthesis requires purification to remove any unreacted starting materials, by-products, and residual reagents. Recrystallization is a highly effective method for obtaining this compound in high purity.

Recrystallization Protocol

A common challenge in the recrystallization of Fmoc-amino acids is their tendency to precipitate as an oil.[11] A carefully selected solvent system is crucial for obtaining a crystalline product. An ethanol/water system has been shown to be effective for the crystallization of N-Fmoc-amino acids.[12]

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture (e.g., a starting ratio of 2:3, v/v).

-

If the product does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature.

-

For complete crystallization, place the solution at a low temperature (e.g., 4°C) overnight.

-

Collect the crystals by suction filtration.

-

Wash the crystals with a cold ethanol/water mixture.

-

Dry the purified this compound crystals under vacuum.

For instances where recrystallization proves challenging, flash column chromatography can be employed.

Flash Chromatography

Typical Conditions:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol. The exact gradient will need to be optimized based on TLC analysis of the crude product.

Analytical Characterization: The Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts | Consistent with the structure of this compound. Key signals include aromatic protons from the Fmoc and Mtt groups, the α-proton of the histidine backbone, and the imidazole protons. |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 633.75 g/mol . |

| HPLC | Purity | ≥98% |

| Melting Point | - | A sharp melting point range. |

Visualizing the Workflow

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Purification and Analysis Workflow

Caption: Purification and analysis workflow.

Conclusion: Empowering Advanced Peptide Synthesis

The synthesis and purification of this compound, as detailed in this guide, provide a reliable and scalable method for producing this essential building block for advanced peptide synthesis. The orthogonal protection afforded by the Mtt group is a critical enabler for the development of complex peptide therapeutics. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can confidently synthesize high-purity this compound, thereby empowering their endeavors in the discovery and development of novel peptide-based drugs.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from [Link]

- Schneider, S. E., & Dzubeck, V. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953–9956.

- Google Patents. (n.d.). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

-

Zhang, Y. (2022, December 8). How to do the Fmoc amino acid recrystallization? ResearchGate. Retrieved from [Link]

-

Reddit. (2022, May 16). Questions about Fmoc protection using Fmoc-Osu. r/OrganicChemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177). Retrieved from [Link]

-

Osaka University. (n.d.). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Prote…. Retrieved from [Link]

-

Biotage. (n.d.). High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides. Retrieved from [Link]

-

Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Retrieved from [Link]

-

Morressier. (2017, April 7). Improving peptide purification via flash column chromatography by modulating mobile phase pH. Retrieved from [Link]

-

ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]

- Villas-Boas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Gecse, Z., et al. (2017). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 22(12), 2098.

- Vakamudi, S., et al. (2014). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Journal of The American Society for Mass Spectrometry, 25(11), 1944-1953.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One moment, please... [total-synthesis.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh - Oreate AI Blog [oreateai.com]

- 5. Silylation - Wikipedia [en.wikipedia.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

Introduction: Navigating the Challenges of Histidine Incorporation

An In-depth Technical Guide to Fmoc-D-His(Mtt)-OH: Strategic Applications in Advanced Peptide Synthesis

For researchers and scientists in the field of drug development and peptide chemistry, the incorporation of histidine residues into synthetic peptides presents a unique set of challenges. The imidazole side chain of histidine is not merely a structural component; it is a functional powerhouse, often playing a critical role in biological activity through proton transfer and metal ion coordination. However, this very reactivity makes it problematic during solid-phase peptide synthesis (SPPS). The unprotected imidazole nitrogen is nucleophilic, creating opportunities for undesirable side reactions, and more significantly, it can catalyze the racemization of the histidine's α-carbon during activation, jeopardizing the stereochemical integrity of the final peptide.[1][2]

To overcome these hurdles, a robust protection strategy is essential. This guide provides a deep dive into this compound, a key building block for modern Fmoc-based SPPS. We will explore the strategic rationale behind its design, its physicochemical properties, and field-proven protocols for its application, particularly focusing on how the 4-methyltrityl (Mtt) protecting group enables advanced synthetic methodologies.

Core Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-{1-[(4-methylphenyl)(diphenyl)methyl]-1H-imidazol-4-yl}propanoic acid | [3][4] |

| Molecular Formula | C₄₁H₃₅N₃O₄ | [5] |

| Molecular Weight | 633.73 g/mol | [5][6] |

| CAS Number | 200926-19-8 | [3][5][6] |

| Appearance | White to off-white or beige powder | [7] |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [7] |

The Strategic Role of Orthogonal Protecting Groups

The utility of this compound lies in the clever interplay of its two primary protecting groups: the Nα-Fmoc group and the Nτ-Mtt group.

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group for the α-amino function. Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like DMF. This allows for its iterative removal at the start of each coupling cycle in the SPPS process.[8]

-

Nτ-Mtt (4-methyltrityl) Group: This group provides semi-permanent protection for the imidazole side chain of histidine. The Mtt group is stable to the basic conditions used to remove the Fmoc group, but it is highly sensitive to acid. This differential stability is the foundation of its "orthogonality."[9]

Caption: Structure of this compound with protecting groups.

The Mtt Advantage: Orthogonality in Practice

The critical advantage of the Mtt group over other trityl-type protectors like the standard trityl (Trt) group is its significantly higher acid lability.[1][10] The Mtt group can be selectively cleaved on-resin using very dilute solutions of trifluoroacetic acid (TFA) (e.g., 1-5% TFA in dichloromethane, DCM).[1] Crucially, these mild conditions do not affect more robust acid-labile groups such as tert-butyl (tBu) or tert-butyloxycarbonyl (Boc), nor do they cleave the peptide from most acid-sensitive resins like Wang or 2-chlorotrityl chloride resins.[11]

This orthogonality unlocks the ability to perform complex, site-specific modifications to the peptide while it is still anchored to the solid support—a powerful strategy for modern drug development.[8][9]

| Feature | Fmoc-His(Trt)-OH | Fmoc-His(Mtt)-OH | Causality & Experimental Insight |

| Acid Lability | Lower | Higher | The electron-donating methyl group on the Mtt moiety stabilizes the resulting carbocation upon cleavage, making it more susceptible to acidolysis.[1] |

| Cleavage Conditions | Strong Acid (e.g., >90% TFA) | Mild Acid (e.g., 1-5% TFA in DCM) | Trt is suitable for standard global deprotection strategies. Mtt allows for selective on-resin deprotection, enabling side-chain modifications.[1][12] |

| Orthogonality | Limited | High | Mtt can be removed without affecting tBu, Boc, or most resin linkages, which require strong acid for cleavage.[9][11] |

| Primary Application | Routine synthesis of linear peptides. | Synthesis of complex peptides requiring on-resin side-chain modification (e.g., cyclization, branching, labeling).[1][13] |

digraph "Protecting_Group_Decision_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [style="filled", shape=box, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start: Need to incorporate Histidine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Does the synthesis require\non-resin side-chain modification\nof the His residue?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; use_mtt [label="Select this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_trt [label="Select Fmoc-D-His(Trt)-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; why_mtt [label="Rationale:\nOrthogonality is required.\nMild acid cleavage of Mtt\npreserves other protecting groups.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", style=solid]; why_trt [label="Rationale:\nStandard linear peptide synthesis.\nTrt is robust and cost-effective.\nCleaved during final global deprotection.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", style=solid];

// Edges start -> q1; q1 -> use_mtt [label="Yes"]; q1 -> use_trt [label="No"]; use_mtt -> why_mtt [style=dashed, arrowhead=none]; use_trt -> why_trt [style=dashed, arrowhead=none]; }

Caption: Decision workflow for selecting a His protecting group.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing not just steps but the underlying causality to ensure success.

Protocol 1: Incorporation of this compound in SPPS

This protocol outlines the standard coupling of the amino acid derivative onto a resin-bound peptide chain with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 10 minutes to ensure complete removal of the previous Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A negative chloranil or Kaiser test confirms the presence of a free primary amine.

-

Activation & Coupling:

-

Rationale: To minimize the risk of racemization, which is a known vulnerability for histidine, it is crucial to perform the coupling immediately after activation. Avoid extended pre-activation times.[1][2]

-

In a separate vessel, dissolve this compound (3-4 equivalents), a coupling agent such as HBTU/HATU (3-4 equivalents), and a base like DIPEA (6-8 equivalents) in a minimal volume of DMF.

-

Immediately add this activation mixture to the washed resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Monitoring & Washing: Monitor the coupling reaction using a Kaiser test (should be negative, indicating consumption of the free amine). Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Selective On-Resin Deprotection of the Mtt Group

This procedure is the core application that leverages the unique properties of the Mtt group. It is performed after the desired linear peptide has been assembled but before final cleavage.

-

Resin Preparation: Swell the peptidyl-resin in anhydrous DCM for 30 minutes.

-

Cleavage Cocktail Preparation:

-

Rationale: A scavenger is necessary to trap the highly reactive Mtt cation that is released, preventing it from re-attaching to other nucleophilic residues like tryptophan or cysteine. Triisopropylsilane (TIS) is an effective scavenger.

-

Prepare a fresh solution of 1-2% TFA and 2-5% TIS in DCM (v/v/v).

-

-

Mtt Cleavage:

-

Drain the DCM from the swollen resin.

-

Add the cleavage cocktail to the resin and agitate gently. The solution will typically develop a yellow-orange color due to the released Mtt cation, providing a useful visual confirmation.

-

Perform the cleavage with repeated, short treatments (e.g., 5-10 treatments of 2 minutes each) rather than a single long incubation. This method is more efficient and minimizes potential acid-catalyzed side reactions.

-

-

Validation & Washing:

-

Self-Validation: The progress of the deprotection can be monitored by taking a small aliquot of the acidic filtrate and measuring its absorbance at ~470 nm.[14] For definitive confirmation, a small sample of the resin can be cleaved, and the product analyzed by LC-MS to confirm the mass change corresponding to Mtt removal.

-

After the final treatment, wash the resin extensively with DCM (3x), 10% DIPEA in DMF (2x, to neutralize residual acid), and DMF (5x). The resin is now ready for site-specific modification at the newly deprotected histidine side chain.

-

Caption: SPPS workflow using this compound for modification.

Conclusion

This compound is more than just a protected amino acid; it is an enabling reagent for sophisticated peptide design. Its defining feature—the highly acid-labile Mtt group—provides the orthogonality required for selective, on-resin side-chain manipulations. For researchers aiming to synthesize cyclic peptides, branched constructs, or peptides with site-specific labels, mastering the use of this building block is not just an advantage, it is a necessity. By understanding the chemical principles behind its function and employing validated, rational protocols, scientists can confidently incorporate histidine into complex architectures, pushing the boundaries of peptide-based therapeutics and diagnostics.

References

- Fmoc-His(Mtt)-OH Novabiochem 133367-34-7 - Sigma-Aldrich. Sigma-Aldrich.

- This compound | 200926-19-8 - ChemicalBook. ChemicalBook.

- This compound | CAS 200926-19-8 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Fmoc-His(Mtt)

- Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt) - Benchchem. BenchChem.

- This compound | 200926-19-8 - Sigma-Aldrich. Sigma-Aldrich.

- A Comparative Analysis of Cleavage Efficiency for Different Histidine Protecting Groups - Benchchem. BenchChem.

- Amino Acid Derivatives for Peptide Synthesis. Unnamed Source.

- Cas 200926-19-8,this compound - LookChem. LookChem.

- Role of Mtt protecting group in peptide synthesis - Benchchem. BenchChem.

- The deprotection of Lys(Mtt) revisited | Request PDF - ResearchGate.

- Fmoc-D-Dap(Mtt)-OH - MySkinRecipes. MySkinRecipes.

- Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: The Use of Fmoc-His(Trt)-OH in the Synthesis of Therapeutic Peptides - Benchchem. BenchChem.

- Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed.International Journal of Peptide and Protein Research, vol. 45, no. 5, pp. 488-96, May 1995.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 200926-19-8 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 200926-19-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Fmoc-His(Mtt)-OH Novabiochem 133367-34-7 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fmoc-D-Dap(Mtt)-OH [myskinrecipes.com]

- 14. researchgate.net [researchgate.net]

Solubility of Fmoc-D-His(Mtt)-OH in different solvents

An In-Depth Technical Guide to the Solubility of Fmoc-D-His(Mtt)-OH for Peptide Synthesis Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of N-α-Fmoc-D-histidine(τ-Mtt)-OH is a critical step in the synthesis of many peptide-based therapeutics and research compounds, particularly those requiring enhanced stability or specific stereochemistry. However, its successful application in Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the reaction solvent. Poor dissolution leads to inefficient coupling, sequence deletion, and challenging purifications. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, offering field-proven insights, detailed experimental protocols for solubility determination, and practical recommendations to guide researchers, scientists, and drug development professionals in optimizing their synthesis workflows.

Introduction: The Critical Role of Solubility in SPPS

This compound is a cornerstone building block for introducing a D-histidine residue into a peptide sequence. The D-enantiomer is often employed to increase resistance to enzymatic degradation, thereby enhancing the peptide's in vivo half-life. The molecule's architecture is defined by two key protecting groups:

-

N-α-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the alpha-amino function, forming the basis of the most common SPPS strategy.[1] Its bulky, aromatic nature is a primary contributor to the molecule's often-limited solubility.[2]

-

τ-Mtt (4-Methyltrityl): A highly acid-labile group protecting the imidazole side chain of histidine.[3] The Mtt group is orthogonal to both the Fmoc group and more robust acid-labile protecting groups (e.g., t-Butyl), allowing for selective deprotection on-resin to perform side-chain modifications like cyclization or branching.[4][5][6] However, its large, hydrophobic structure significantly impacts the overall solubility of the amino acid derivative.[7]

The efficacy of the coupling reaction in SPPS is directly proportional to the concentration of the activated amino acid in the solvent phase. Inadequate solubility results in a lower effective concentration, leading to sluggish or incomplete reactions. This not only reduces the yield of the target peptide but also complicates downstream purification due to the presence of deletion sequences. Therefore, a thorough understanding of the solubility profile of this compound is not merely a procedural formality but a prerequisite for successful synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is provided below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-{1-[(4-methylphenyl)(diphenyl)methyl]-1H-imidazol-4-yl}propanoic acid | [8] |

| CAS Number | 200926-19-8 | [8][9] |

| Molecular Formula | C₄₁H₃₅N₃O₄ | [10][11] |

| Molecular Weight | 633.73 g/mol | [10][11] |

| Appearance | White to off-white powder | [12] |

Solubility Profile in Common SPPS Solvents

The solubility of protected amino acids is a complex function of solute-solvent interactions. For large, bulky molecules like this compound, polar aprotic solvents are generally required to disrupt intermolecular forces (e.g., π-π stacking from Fmoc groups) and effectively solvate the molecule.[2][13]

| Solvent | Abbreviation | Polarity | General Solubility of this compound | Causality & Field Insights |

| N,N-Dimethylformamide | DMF | High | Good to Moderate. | The most common solvent in SPPS.[14] Generally provides good solvation, but lots with amine impurities can cause premature Fmoc deprotection.[14] For similar, challenging histidine derivatives like Fmoc-D-His(Trt)-OH, a solubility of 0.5 mmol in 5 mL (0.1 M) is a typical specification.[12] |

| N-Methyl-2-pyrrolidone | NMP | High | Good to Moderate. | An excellent alternative to DMF, often providing superior solvating power.[14] However, some Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[14][15] |

| Dimethyl sulfoxide | DMSO | High | Good. | A very strong polar aprotic solvent capable of dissolving many poorly soluble compounds.[16] Often used as a co-solvent to enhance the solubility of aggregating peptides or difficult amino acids.[16][17] May require sonication to achieve full dissolution.[10] |

| Dichloromethane | DCM | Low | Poor. | Generally not a suitable solvent for dissolving Fmoc-amino acids and is seldom used in Fmoc-based coupling steps.[14] Its low polarity is insufficient to solvate the polar peptide backbone and the bulky protecting groups effectively. |

| Tetrahydrofuran | THF | Medium | Poor to Very Slight. | Not typically used as a primary solvent for coupling due to its lower polarity and potential to form peroxides. |

| Solvent Mixtures | e.g., DMF/DMSO | High | Variable (Often Enhanced). | Using mixtures, such as DMF with a small percentage of DMSO, can significantly improve the solubility of challenging building blocks without substantially altering the overall protocol.[16] The order of mixing can sometimes influence solubility.[16] |

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a robust, self-validating method to accurately determine the solubility of this compound in a specific solvent at a given temperature. The principle is to create a saturated solution, separate the undissolved solid, and quantify the dissolved amount by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound

-

High-purity, anhydrous solvent of interest (e.g., DMF, NMP)

-

Analytical balance (readable to 0.01 mg)

-

Thermostatic shaker or orbital incubator

-

2 mL glass vials with screw caps

-

Centrifuge capable of holding the vials

-

Pipettes and tips

-

Vacuum concentrator (e.g., SpeedVac) or a standard laboratory oven

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed 2 mL glass vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration. A starting point could be ~50-100 mg.

-

Record the exact mass of the amino acid added.

-

Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a minimum of 24 hours. Causality: This extended period is crucial to ensure the solution reaches thermodynamic equilibrium, representing the true saturation point.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

-

Self-Validation: The supernatant should be clear and free of any particulate matter. If not, repeat the centrifugation.

-

-

Quantification:

-

Carefully open the vial and accurately pipette a known volume of the clear supernatant (e.g., 0.5 mL) into a new, pre-weighed (tared) vial. Be extremely careful not to disturb the solid pellet.

-

Evaporate the solvent from the new vial to dryness using a vacuum concentrator or by placing it in a laboratory oven at a moderate temperature (e.g., 50-60 °C) under a gentle stream of nitrogen until a constant weight is achieved.

-

Weigh the vial containing the dried residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid: Mass_dissolved = (Final vial mass) - (Tare vial mass).

-

Calculate the solubility: Solubility (mg/mL) = Mass_dissolved / Volume of supernatant taken.

-

To express solubility in Molarity (mol/L): Molarity = (Solubility in g/L) / (Molecular Weight of this compound).

-

Workflow for Solubility Determination

Caption: Experimental workflow for the gravimetric determination of solubility.

Practical Recommendations and Troubleshooting

-

Aiding Dissolution: For routine SPPS where a precise saturation point is not needed, dissolution can be aided by gentle warming (to ~30-40°C) or brief sonication. Always ensure the solution is clear before adding it to the resin.[7]

-

Solvent Purity: Always use high-purity, anhydrous, amine-free grade solvents. Water can alter the polarity and solvating capacity of organic solvents, while amine impurities in DMF can cause premature deprotection.[14]

-

Managing Poor Solubility: If the required concentration (typically 0.2 to 0.5 M for SPPS) cannot be achieved, consider the following strategies:

-

Use a Co-solvent: Add 5-10% DMSO to your primary solvent (e.g., DMF or NMP).

-

Perform a Double Coupling: If solubility is limiting, run the coupling reaction twice to ensure all free amines on the resin have reacted.

-

Reduce Concentration: Lower the concentration of the amino acid and increase the coupling time, although this may not be ideal for sequences prone to aggregation.

-

Logical Impact of Solvent Choice on Synthesis Outcome

The choice of solvent initiates a cascade of effects that ultimately determine the quality of the final peptide product.

Caption: Relationship between solvent selection and peptide synthesis success.

Conclusion

While this compound is an invaluable reagent for advanced peptide synthesis, its large, hydrophobic protecting groups present a significant solubility challenge. Standard polar aprotic solvents such as DMF and NMP are the recommended starting points, with DMSO serving as a powerful co-solvent when needed. Relying on qualitative descriptions is insufficient for robust process development. Researchers must embrace empirical determination of solubility as a critical preliminary step to any synthesis campaign. By understanding the underlying chemical principles and employing systematic protocols, scientists can effectively mitigate the risks associated with poor solubility, ensuring higher coupling efficiencies, simplified purifications, and ultimately, a greater probability of synthesizing the target peptide at the desired purity and yield.

References

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

-

InvivoChem. (n.d.). Fmoc-His(Mtt)-OH.

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.

-

Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.

-

BenchChem. (n.d.). Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS).

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

-

SV-Peptide. (n.d.). SPECIFICATION: Fmoc-D-His(Trt)-OH.

-

BenchChem. (n.d.). Role of Mtt protecting group in peptide synthesis.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.

-

BenchChem. (n.d.). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.

-

Iris Biotech. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.

-

ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

-

Sigma-Aldrich. (n.d.). Fmoc-His(Mtt)-OH Novabiochem.

-

Sigma-Aldrich. (n.d.). This compound.

-

BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

-

ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM.

-

Aapptec Peptides. (n.d.). Fmoc-D-Lys(Mtt)-OH.

-

Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods.

-

AAPPTec. (n.d.). Fmoc-His(Mtt)-OH.

-

LookChem. (n.d.). Cas 200926-19-8, this compound.

-

Santa Cruz Biotechnology. (n.d.). This compound.

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

-

Organic & Biomolecular Chemistry. (2019). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.

-

Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.

-

BenchChem. (n.d.). Choosing the Right Histidine Protection: A Comparative Guide to Fmoc-His(Trt) vs. Fmoc-His(Mtt)-OH in Peptide Synthesis.

-

ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.

-

Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. scbt.com [scbt.com]

- 10. Fmoc-His(Mtt)-OH I CAS#: 133367-34-7 I histidine derivative I InvivoChem [invivochem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 5.imimg.com [5.imimg.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. reddit.com [reddit.com]

An In-depth Technical Guide to the Mtt Protecting Group for Histidine

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy, the challenge of protecting the imidazole side chain of histidine is a critical determinant of synthetic success.[1][2] The nucleophilic character of the imidazole ring presents a dual threat: it can catalyze the racemization of the histidine residue and undergo undesirable side reactions during peptide chain elongation.[1][3][4] This guide provides a comprehensive technical overview of the 4-methyltrityl (Mtt) protecting group, a key player in the chemist's arsenal for mitigating these challenges. We will delve into the core chemical principles of the Mtt group, its strategic advantages in orthogonal protection schemes, and provide detailed, field-proven protocols for its application and selective removal.

Introduction: The Histidine Conundrum in Peptide Synthesis

Histidine's imidazole side chain, with a pKa of approximately 6.0, exists in a delicate equilibrium between its protonated and neutral forms under the conditions typically employed in SPPS. The neutral form is a potent nucleophile, capable of interfering with coupling reactions. Furthermore, the imidazole ring can act as a general base, abstracting the α-proton of the activated histidine residue and leading to racemization, a catastrophic event that can obliterate the biological activity of the final peptide.[1]

To circumvent these issues, protection of the imidazole nitrogen is imperative.[3][5] A variety of protecting groups have been developed, with trityl (Trt) and its derivatives being among the most common choices in Fmoc-based SPPS.[1][6] This guide will focus on a particularly versatile member of this family: the 4-methyltrityl (Mtt) group.

The 4-Methyltrityl (Mtt) Group: A Profile

The Mtt group is a trityl-type, acid-labile protecting group.[7][8] Its structure, featuring a methyl group on one of the phenyl rings, subtly modulates its electronic properties compared to the parent trityl group. This modification is key to its utility, rendering it more susceptible to acid cleavage.

Mechanism of Protection and Deprotection

The Mtt group is introduced onto the imidazole nitrogen of a histidine derivative, typically to create Fmoc-His(Mtt)-OH, which can then be used in SPPS.[9] The protection is robust enough to withstand the basic conditions required for the repeated removal of the Nα-Fmoc group (e.g., treatment with piperidine).[8]

Deprotection is achieved under mildly acidic conditions. The acid catalyzes the cleavage of the nitrogen-trityl bond, generating a stable Mtt carbocation. This carbocation must be "scavenged" by a suitable reagent to prevent it from reattaching to the peptide, particularly at sensitive residues like tryptophan and cysteine.[1]

Caption: Mtt deprotection mechanism.

The Orthogonality Advantage: Mtt in Complex Peptide Synthesis

The defining feature of the Mtt group is its "semi-permanent" nature, which provides an additional layer of orthogonality in SPPS.[1][8] It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under very mild acidic conditions that leave more robust acid-labile groups, such as tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), intact.[8][10][11]

This orthogonality is the cornerstone of its utility, enabling chemists to perform on-resin modifications of the histidine side chain or other residues protected with similarly labile groups.[8] This allows for the synthesis of complex peptides, including:

-

Branched peptides: For creating multi-antigenic peptides (MAPs).[8]

-

Cyclic peptides: Through side-chain to side-chain or side-chain to backbone cyclization.

-

Labeled peptides: For attaching fluorescent dyes, biotin, or other reporter molecules.[8]

The acid lability of common trityl-based protecting groups follows the general order: Mmt (4-methoxytrityl) > Mtt > Trt.[4][6][11] This tunable lability allows for precise control over the deprotection strategy.

| Protecting Group | Typical Cleavage Conditions | Compatibility with tBu/Boc |

| Trityl (Trt) | Strong acid (e.g., 90-95% TFA)[1] | Not selectively removable |

| 4-Methyltrityl (Mtt) | Mild acid (e.g., 1-5% TFA in DCM)[1][9] | Selectively removable |

| 4-Methoxytrityl (Mmt) | Very mild acid (e.g., 1% TFA in DCM/TIS)[6][12] | Selectively removable |

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific peptide sequence and solid support.

Synthesis of Fmoc-His(Mtt)-OH

A common synthetic route involves the protection of the imidazole ring of histidine followed by the attachment of the Fmoc group to the α-amino group.[9] One reported method utilizes dichlorodimethylsilane (DMDCS) as a bifunctional protecting reagent to achieve selective protection of the imidazole ring and α-amino group under alkaline conditions, followed by reaction with 4-methyltrityl chloride (Mtt-Cl) and then Fmoc-succinimidyl ester (Fmoc-OSu).[9] This route has been shown to produce high-purity Fmoc-His(Mtt)-OH with good yields.[9]

Selective On-Resin Deprotection of the Mtt Group

This protocol allows for the removal of the Mtt group while the peptide remains attached to the resin and other acid-labile protecting groups are preserved.

Reagents:

-

Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).[10][13]

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the Mtt-protected peptide-resin in DCM.

-

Suspend the resin in the deprotection solution (approximately 10 mL per gram of resin).[13]

-

Gently agitate the suspension at room temperature for 30 minutes.[10][13]

-

Monitoring the reaction: Remove a few beads of resin, wash with DCM, and add a drop of concentrated TFA. An immediate orange color indicates the presence of the Mtt cation, signifying that deprotection is ongoing.[13][14] If the test is positive, continue the deprotection for another 30 minutes and retest.

-

Once the deprotection is complete (negative trityl test), filter the resin.

-

Wash the resin sequentially with DCM (2x), MeOH (2x), DCM (2x), 1% DIEA in DMF (2x), and finally DMF (2x).[13][14]

-

The resin is now ready for the subsequent on-resin modification.

Caption: On-resin Mtt deprotection workflow.

Key Considerations and Potential Pitfalls

-

Racemization: While Mtt protection significantly mitigates racemization compared to unprotected histidine, it does not completely eliminate it, especially during prolonged activation times or with certain coupling reagents.[1]

-

Scavenging: Efficient scavenging of the Mtt cation is crucial to prevent side reactions. TIS is a common and effective scavenger.[10]

-

Premature Cleavage: On highly acid-sensitive resins, even the mild conditions used for Mtt removal can cause some premature cleavage of the peptide from the support.[15] Careful selection of the resin and deprotection conditions is necessary.

-

Incomplete Deprotection: In some cases, particularly with sterically hindered sequences, complete removal of the Mtt group may be sluggish.[16] Repeated treatments with the deprotection solution may be required.

Conclusion

The 4-methyltrityl protecting group is a powerful and versatile tool in the synthesis of complex peptides. Its finely tuned acid lability provides a crucial level of orthogonality, enabling selective on-resin modifications that would be challenging or impossible with more robust protecting groups. By understanding the chemical principles behind its use and adhering to validated protocols, researchers, scientists, and drug development professionals can leverage the Mtt group to successfully synthesize a wide range of modified and complex peptides, advancing both basic research and therapeutic development.

References

-

7 PubMed.

-

6 Aapptec.

-

17 Sigma-Aldrich.

-

1 BenchChem.

-

9 BenchChem.

-

18 PubMed.

-

2 Wikipedia.

-

10 BenchChem.

-

5 BenchChem.

-

3 BenchChem.

-

12 BenchChem.

-

8 BenchChem.

-

4 BenchChem.

-

13 Aapptec.

-

11 BenchChem.

-

14 Aapptec.

-

15 National Institutes of Health.

-

16 ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Research on the Synthesis Method and Application Prospects of Fmoc-His(Mtt)-Oh - Oreate AI Blog [oreateai.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 18. Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of Fmoc-D-His(Mtt)-OH in Advanced Peptide Synthesis

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of synthetic success, particularly when assembling complex, modified, or cyclic peptides. For the imidazole side chain of histidine, a residue notorious for racemization and side reactions, the selection of an appropriate protecting group is paramount. This guide provides an in-depth technical analysis of N-α-Fmoc-D-histidine(τ-4-methyltrityl)-OH (Fmoc-D-His(Mtt)-OH), a reagent designed for strategic applications demanding orthogonal deprotection schemes. We will explore the chemical rationale for its use, supplier and pricing landscapes, and detailed protocols for its application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Mtt Group: A Cornerstone of Orthogonal Protection Strategy

The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group employed for the side chains of various amino acids, including histidine, lysine, and cysteine.[1] Its principal advantage within the widely used Fmoc/tBu (tert-butyl) synthetic strategy lies in its "semi-permanent" nature. The Mtt group is stable to the basic conditions (e.g., piperidine) required for the repetitive cleavage of the N-terminal Fmoc group.[1] However, it can be selectively removed under very mild acidic conditions that do not affect more robust acid-labile groups like Boc (tert-butyloxycarbonyl) and tBu, nor the acid-sensitive linkers anchoring the peptide to the solid support.[1][2]

This orthogonality is the key to its utility, enabling chemists to perform on-resin modifications of the histidine side chain. Such modifications can include:

-

On-resin cyclization: Forming lactam bridges with glutamic or aspartic acid side chains.

-

Branched peptide synthesis: Creating multi-antigenic peptides (MAPs) by attaching another peptide chain to the histidine side chain.[1]

-

Attachment of reporter molecules: Conjugating fluorescent dyes, biotin, or other labels to a specific histidine residue.[1]

The general order of acid lability for common trityl-based protecting groups is: Trt (Trityl) > Mtt > Mmt (4-methoxytrityl).[3] This hierarchy allows for fine-tuning of the deprotection strategy based on the specific requirements of the peptide sequence and the chosen solid support.

Supplier and Pricing Analysis of this compound

The availability and cost of this compound are critical considerations for project planning and scale-up. Below is a comparative table of major suppliers and indicative pricing. Note that prices are subject to change and may vary based on institutional agreements and quantity.

| Supplier | Product Name | CAS Number | Purity | Indicative Pricing (USD) |

| Sigma-Aldrich (Merck) | This compound | 200926-19-8 | ≥98.0% (HPLC) | Inquire for pricing |

| Novabiochem® (Merck) | Fmoc-His(Mtt)-OH | 133367-34-7 | ≥98.0% (HPLC) | $77.60 / 5 g |

| AAPPTEC | Fmoc-His(Mtt)-OH | 133367-34-7 | Not specified | Inquire for pricing[4] |

| Crysdot LLC | Fmoc-His(Mtt)-OH | 133367-34-7 | 95+% | $646 / 100 g |